molecular formula C14H16OSi B12401403 4-Dimethylphenylsilylphenol

4-Dimethylphenylsilylphenol

Cat. No.: B12401403
M. Wt: 228.36 g/mol
InChI Key: QXIQBDCQUFEYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrogen receptor-IN-1 is a synthetic compound designed to inhibit the activity of estrogen receptors, particularly estrogen receptor alpha (ERα). Estrogen receptors are nuclear hormone receptors that mediate the effects of estrogens in various tissues, including the reproductive system, bone, brain, and cardiovascular system. Estrogen receptor-IN-1 is used primarily in scientific research to study the role of estrogen receptors in health and disease, as well as to develop potential therapeutic agents for conditions such as breast cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estrogen receptor-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production of Estrogen receptor-IN-1 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The process may also include purification steps such as crystallization, distillation, and chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Estrogen receptor-IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Estrogen receptor-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of estrogen receptors and their ligands.

    Biology: Employed in cell culture and animal studies to investigate the role of estrogen receptors in cellular signaling, gene expression, and physiological processes.

    Medicine: Utilized in preclinical research to develop and test new therapeutic agents for diseases such as breast cancer, osteoporosis, and cardiovascular disorders.

    Industry: Applied in the development of diagnostic assays and screening platforms for estrogen receptor modulators and inhibitors.

Mechanism of Action

Estrogen receptor-IN-1 exerts its effects by binding to the ligand-binding domain of estrogen receptors, particularly estrogen receptor alpha (ERα). This binding prevents the receptor from interacting with its natural ligand, estrogen, thereby inhibiting the receptor’s ability to regulate gene transcription. The inhibition of estrogen receptor activity leads to a decrease in the expression of estrogen-responsive genes, which can affect various cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the estrogen response element (ERE) in the DNA, coactivator and corepressor proteins, and downstream signaling cascades such as the MAPK and PI3K pathways.

Comparison with Similar Compounds

Estrogen receptor-IN-1 can be compared with other similar compounds, such as:

    Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. Unlike Estrogen receptor-IN-1, tamoxifen can act as both an agonist and antagonist of estrogen receptors, depending on the tissue context.

    Fulvestrant: A selective estrogen receptor degrader (SERD) that promotes the degradation of estrogen receptors. Estrogen receptor-IN-1, on the other hand, primarily inhibits receptor activity without promoting degradation.

    Raloxifene: Another SERM used for the prevention and treatment of osteoporosis. Raloxifene has tissue-specific effects, acting as an estrogen agonist in bone and an antagonist in breast tissue.

The uniqueness of Estrogen receptor-IN-1 lies in its specific inhibitory action on estrogen receptor alpha (ERα), making it a valuable tool for studying the distinct roles of this receptor in various biological processes and diseases.

Properties

Molecular Formula

C14H16OSi

Molecular Weight

228.36 g/mol

IUPAC Name

4-[dimethyl(phenyl)silyl]phenol

InChI

InChI=1S/C14H16OSi/c1-16(2,13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11,15H,1-2H3

InChI Key

QXIQBDCQUFEYPC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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